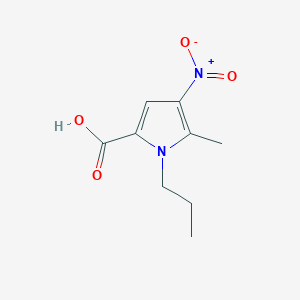
4-(2,3-dichlorophenyl)-N-(2-fluorophenyl)-1-piperazinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2,3-dichlorophenyl)-N-(2-fluorophenyl)-1-piperazinecarboxamide, also known as DFPP, is a chemical compound that has been studied for its potential pharmacological properties. DFPP belongs to the class of piperazine derivatives and has been found to have various biological effects.
Mechanism of Action
The exact mechanism of action of 4-(2,3-dichlorophenyl)-N-(2-fluorophenyl)-1-piperazinecarboxamide is not fully understood. However, it is believed that 4-(2,3-dichlorophenyl)-N-(2-fluorophenyl)-1-piperazinecarboxamide acts as a serotonin receptor antagonist and a dopamine receptor agonist. This mechanism of action may contribute to its potential antidepressant and anxiolytic effects.
Biochemical and Physiological Effects:
4-(2,3-dichlorophenyl)-N-(2-fluorophenyl)-1-piperazinecarboxamide has been found to have various biochemical and physiological effects. It has been shown to increase the level of dopamine and norepinephrine in the brain, which may contribute to its potential therapeutic effects in the treatment of neurological disorders. 4-(2,3-dichlorophenyl)-N-(2-fluorophenyl)-1-piperazinecarboxamide has also been found to inhibit the activity of acetylcholinesterase, an enzyme that breaks down acetylcholine, a neurotransmitter involved in learning and memory.
Advantages and Limitations for Lab Experiments
4-(2,3-dichlorophenyl)-N-(2-fluorophenyl)-1-piperazinecarboxamide has several advantages for lab experiments, including its high potency and selectivity for specific receptors. However, 4-(2,3-dichlorophenyl)-N-(2-fluorophenyl)-1-piperazinecarboxamide also has some limitations, including its potential toxicity and the need for further studies to determine its optimal dosage and administration.
Future Directions
There are several future directions for the study of 4-(2,3-dichlorophenyl)-N-(2-fluorophenyl)-1-piperazinecarboxamide. One direction is to further investigate its potential therapeutic effects in the treatment of neurological disorders. Another direction is to study its potential side effects and toxicity in animal models. Additionally, further studies are needed to determine the optimal dosage and administration of 4-(2,3-dichlorophenyl)-N-(2-fluorophenyl)-1-piperazinecarboxamide for therapeutic use.
Synthesis Methods
4-(2,3-dichlorophenyl)-N-(2-fluorophenyl)-1-piperazinecarboxamide can be synthesized using a multi-step process that involves the reaction of 2,3-dichlorobenzoyl chloride with 2-fluoroaniline to form 4-(2,3-dichlorophenyl)-2-fluoroaniline. This intermediate is then reacted with piperazine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to form the final product, 4-(2,3-dichlorophenyl)-N-(2-fluorophenyl)-1-piperazinecarboxamide.
Scientific Research Applications
4-(2,3-dichlorophenyl)-N-(2-fluorophenyl)-1-piperazinecarboxamide has been studied for its potential pharmacological properties, including its ability to act as an antidepressant, anxiolytic, and antipsychotic agent. 4-(2,3-dichlorophenyl)-N-(2-fluorophenyl)-1-piperazinecarboxamide has also been found to have potential therapeutic effects in the treatment of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and epilepsy.
properties
Molecular Formula |
C17H16Cl2FN3O |
|---|---|
Molecular Weight |
368.2 g/mol |
IUPAC Name |
4-(2,3-dichlorophenyl)-N-(2-fluorophenyl)piperazine-1-carboxamide |
InChI |
InChI=1S/C17H16Cl2FN3O/c18-12-4-3-7-15(16(12)19)22-8-10-23(11-9-22)17(24)21-14-6-2-1-5-13(14)20/h1-7H,8-11H2,(H,21,24) |
InChI Key |
NNYJZBLMFGBBIH-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C2=C(C(=CC=C2)Cl)Cl)C(=O)NC3=CC=CC=C3F |
Canonical SMILES |
C1CN(CCN1C2=C(C(=CC=C2)Cl)Cl)C(=O)NC3=CC=CC=C3F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(4-{[(2,4,6-trimethylphenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B281794.png)





![N-methyl-N-[(E)-pyrrol-2-ylidenemethyl]hydroxylamine](/img/structure/B281803.png)



![6-[(Z)-2-(furan-2-yl)ethenyl]-3-pyridin-4-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B281819.png)
![N,N-diethyl-2-[(3-methoxydibenzo[b,d]furan-2-yl)(phenylsulfonyl)amino]acetamide](/img/structure/B281820.png)
![N-(3-methoxydibenzo[b,d]furan-2-yl)-N-[2-oxo-2-(1-piperidinyl)ethyl]benzenesulfonamide](/img/structure/B281821.png)
![N-(3-methoxydibenzo[b,d]furan-2-yl)-4-methyl-N-[2-oxo-2-(1-piperidinyl)ethyl]benzenesulfonamide](/img/structure/B281823.png)